molecular formula C9H10N2O3S B2880155 4-Cyano-3-ethoxybenzenesulfonamide CAS No. 540518-86-3

4-Cyano-3-ethoxybenzenesulfonamide

Cat. No.: B2880155
CAS No.: 540518-86-3
M. Wt: 226.25
InChI Key: JAKRAHJUSBISGB-UHFFFAOYSA-N
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Description

4-Cyano-3-ethoxybenzenesulfonamide is an organic compound with the molecular formula C9H10N2O3S. It is characterized by the presence of a cyano group, an ethoxy group, and a sulfonamide group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-ethoxybenzenesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group. The general reaction scheme is as follows:

4-Cyanobenzenesulfonyl chloride+EthanolTriethylamineThis compound\text{4-Cyanobenzenesulfonyl chloride} + \text{Ethanol} \xrightarrow{\text{Triethylamine}} \text{this compound} 4-Cyanobenzenesulfonyl chloride+EthanolTriethylamine​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The sulfonamide group can be oxidized to a sulfonic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the ethoxy group.

    Reduction: 4-Amino-3-ethoxybenzenesulfonamide.

    Oxidation: 4-Cyano-3-ethoxybenzenesulfonic acid.

Scientific Research Applications

4-Cyano-3-ethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Cyano-3-ethoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

4-Cyano-3-ethoxybenzenesulfonamide is unique due to the combination of its cyano, ethoxy, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-cyano-3-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-14-9-5-8(15(11,12)13)4-3-7(9)6-10/h3-5H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKRAHJUSBISGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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